3-(2-cyclopentylacetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-Cyclopentylacetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is an intricate organic compound that has garnered attention in various fields of scientific research. The structure of this compound incorporates a benzofuran moiety, which is known for its biological significance. This compound presents a notable interplay of functional groups, contributing to its diverse reactivity and utility in several applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-cyclopentylacetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide involves a multi-step process. The initial step often includes the formation of the benzofuran core via cyclization reactions. Key starting materials such as substituted phenols and o-hydroxyaryl ketones are reacted under acidic or basic conditions to yield the benzofuran framework. Subsequent steps involve introducing the amide and ethoxyphenyl substituents through selective acylation and etherification reactions, respectively. The cyclopentylacetamido group can be appended through amide coupling reactions using appropriate acylating agents and amine sources.
Industrial Production Methods: For large-scale industrial production, optimizations include the use of continuous flow reactors to streamline the cyclization and substitution reactions, ensuring high yield and purity. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(2-cyclopentylacetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide undergoes various chemical transformations:
Oxidation: The benzofuran ring can undergo oxidation, leading to quinone derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced at different sites, particularly the amide and ether groups, yielding amines and alcohols respectively.
Substitution: Electrophilic aromatic substitution reactions can modify the benzofuran ring, introducing additional substituents for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Friedel-Crafts acylation using aluminum chloride, halogenation with molecular halogens under UV light.
Major Products:
Oxidation: Benzofuran quinone derivatives.
Reduction: Cyclopentylacetamide and 4-ethoxyaniline derivatives.
Substitution: Halogenated benzofurans, acylated derivatives.
Scientific Research Applications
3-(2-cyclopentylacetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is significant in several research domains:
Chemistry: Used as a precursor for synthesizing more complex organic molecules, it aids in studying reaction mechanisms and developing synthetic methodologies.
Biology: The compound’s benzofuran core is of interest in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials due to its unique reactivity profile.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets and Pathways:
Enzyme Inhibition: The amide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
Receptor Binding: The benzofuran moiety may interact with receptor sites, modulating signal transduction pathways.
Pathways Involved: These interactions often lead to alterations in biochemical pathways, affecting cellular processes and responses.
Unique Features:
The presence of the cyclopentylacetamido group provides steric hindrance, affecting the compound’s reactivity.
The ethoxy group on the phenyl ring enhances solubility and modifies electronic properties.
Comparison with Similar Compounds
Benzofuran derivatives: 2-phenylbenzofuran, 3-acetamidobenzofuran.
Amide-containing compounds: N-(2-phenylethyl)benzamide, N-(4-methoxyphenyl)benzamide.
Substituted phenyl compounds: 4-ethoxyphenylamine, 4-ethoxybenzoic acid.
The uniqueness of 3-(2-cyclopentylacetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide lies in its combined structural elements, providing a versatile scaffold for various chemical and biological applications.
Properties
IUPAC Name |
3-[(2-cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-2-29-18-13-11-17(12-14-18)25-24(28)23-22(19-9-5-6-10-20(19)30-23)26-21(27)15-16-7-3-4-8-16/h5-6,9-14,16H,2-4,7-8,15H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEKOCMMALXNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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